molecular formula C10H9N3O2 B1588772 5-Phenylisoxazole-3-carbohydrazide CAS No. 90946-22-8

5-Phenylisoxazole-3-carbohydrazide

Cat. No.: B1588772
CAS No.: 90946-22-8
M. Wt: 203.2 g/mol
InChI Key: XBHLFCQJZLLQDJ-UHFFFAOYSA-N
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Description

5-Phenylisoxazole-3-carbohydrazide is a heterocyclic compound featuring an isoxazole ring substituted with a phenyl group and a carbohydrazide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a monoamine oxidase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylisoxazole-3-carbohydrazide typically involves the reaction of isoxazole derivatives with hydrazine hydrate. One common method includes the reaction of 5-phenylisoxazole-3-carboxylic acid with hydrazine hydrate in refluxing methanol for 3-5 hours . This reaction yields this compound as the primary product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the carbohydrazide group under mild conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

5-Phenylisoxazole-3-carbohydrazide has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-Phenylisoxazole-3-carbohydrazide is unique due to its specific structural features that confer selective inhibition of monoamine oxidase B. This selectivity makes it a promising candidate for developing treatments for neurodegenerative diseases like Parkinson’s disease .

Properties

IUPAC Name

5-phenyl-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-12-10(14)8-6-9(15-13-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHLFCQJZLLQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429428
Record name 5-phenylisoxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90946-22-8
Record name 5-phenylisoxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenylisoxazole-3-carboxylic acid hydrazide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Phenylisoxazole-3-carbohydrazide interact with monoamine oxidase (MAO) to exert its potential antiparkinson effects?

A: The research paper titled "Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies" [, ] likely investigates the inhibitory action of this compound and its derivatives on MAO. MAO is an enzyme involved in the breakdown of dopamine, a neurotransmitter crucial for motor control. By inhibiting MAO, these compounds could potentially increase dopamine levels in the brain, alleviating Parkinson's disease symptoms. The study likely explores the binding interactions of this compound within the active site of MAO using docking studies to understand its mechanism of action.

Q2: What structural modifications of this compound were explored in the study, and how did these changes impact its MAO inhibitory activity?

A: The study likely explores the structure-activity relationship (SAR) by synthesizing and evaluating various derivatives of this compound [, ]. These modifications could involve changes to the phenyl ring, the isoxazole ring, or the carbohydrazide moiety. By comparing the MAO inhibitory activity of these derivatives, the researchers aim to identify the structural features crucial for potent and selective inhibition, paving the way for the development of more effective antiparkinson agents.

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